molecular formula C11H12N2O2S B14551973 ({[2-(4-Ethenylphenyl)hydrazinylidene]methyl}sulfanyl)acetic acid CAS No. 61833-69-0

({[2-(4-Ethenylphenyl)hydrazinylidene]methyl}sulfanyl)acetic acid

Cat. No.: B14551973
CAS No.: 61833-69-0
M. Wt: 236.29 g/mol
InChI Key: SRVUBGXDWDFAGS-UHFFFAOYSA-N
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Description

({[2-(4-Ethenylphenyl)hydrazinylidene]methyl}sulfanyl)acetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethenylphenyl group, a hydrazinylidene moiety, and a sulfanylacetic acid backbone. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[2-(4-Ethenylphenyl)hydrazinylidene]methyl}sulfanyl)acetic acid typically involves a multi-step process. One common method starts with the preparation of 4-ethenylphenylhydrazine, which is then reacted with a suitable aldehyde to form the hydrazone intermediate. This intermediate is subsequently treated with a thiol reagent under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The process may also incorporate advanced purification techniques, such as crystallization or chromatography, to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

({[2-(4-Ethenylphenyl)hydrazinylidene]methyl}sulfanyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles, such as halides or amines.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and substituted acetic acid derivatives. These products can be further utilized in various applications, depending on their chemical properties.

Scientific Research Applications

({[2-(4-Ethenylphenyl)hydrazinylidene]methyl}sulfanyl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ({[2-(4-Ethenylphenyl)hydrazinylidene]methyl}sulfanyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ({[2-(4-Ethenylphenyl)hydrazinylidene]methyl}sulfanyl)acetic acid include:

  • ({[2-(4-Methylphenyl)hydrazinylidene]methyl}sulfanyl)acetic acid
  • ({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid
  • ({[2-(4-Nitrophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid

Uniqueness

What sets this compound apart from these similar compounds is its ethenylphenyl group, which imparts unique chemical properties and reactivity. This structural feature may enhance its biological activity and make it a more versatile intermediate in organic synthesis.

Properties

CAS No.

61833-69-0

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

2-[[(4-ethenylphenyl)hydrazinylidene]methylsulfanyl]acetic acid

InChI

InChI=1S/C11H12N2O2S/c1-2-9-3-5-10(6-4-9)13-12-8-16-7-11(14)15/h2-6,8,13H,1,7H2,(H,14,15)

InChI Key

SRVUBGXDWDFAGS-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)NN=CSCC(=O)O

Origin of Product

United States

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